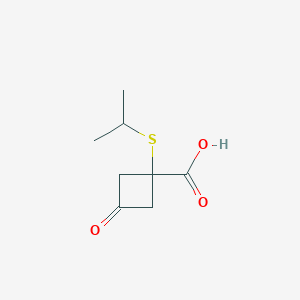

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H12O3S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

3-oxo-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

XMSOAYYNDLZGHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1(CC(=O)C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Cyclobutane Core

The initial step involves synthesizing a cyclobutane ring with suitable precursors:

- Starting Material: 3-Dichloroacetone, a versatile precursor for cyclobutane derivatives, is employed due to its reactivity and availability.

- Reaction Conditions: As per patent CN101555205B, 3-dichloroacetone reacts with ethylene glycol under acid catalysis (p-methyl benzenesulfonic acid) at elevated temperatures (~100°C) with reflux conditions for approximately 45-55 hours. This reaction facilitates the formation of a dioxolane intermediate, which subsequently undergoes cyclization to form the cyclobutane ring.

3-Dichloroacetone + Ethylene glycol → Cyclobutane derivative (via cyclization)

Step 2: Introduction of the Propan-2-ylsulfanyl Group

The key functionalization involves attaching the propan-2-ylsulfanyl group at the 1-position:

- Method: Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the cyclobutane intermediate with isopropyl mercaptan (propan-2-ylthiol).

- Reaction Conditions: Typically, this is performed under mild conditions with a base such as potassium carbonate in an appropriate solvent (e.g., acetone or ethanol), facilitating the substitution at the electrophilic site.

Step 3: Oxidation to Ketone and Hydrolysis to Carboxylic Acid

- Oxidation: The cyclobutane derivative bearing the sulfanyl group undergoes oxidation using mild oxidizing agents like hydrogen peroxide to convert any secondary alcohols or sulfides to sulfoxides or sulfones, if necessary.

- Hydrolysis: Under strongly acidic conditions (hydrochloric acid, as per patent CN101555205B), hydrolysis of ester groups (if present) yields the free carboxylic acid.

Cyclobutane derivative + oxidant → Oxidized intermediate

Oxidized intermediate + acid hydrolysis → 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Reaction Conditions Summary

| Step | Reagents | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | 3-Dichloroacetone, Ethylene glycol | Toluene | 100°C | 45-55 hours | Acid catalysis, water removal via azeotropic distillation |

| Sulfur substitution | Propan-2-yl mercaptan, potassium carbonate | Ethanol or acetone | Room temperature to reflux | Variable | Nucleophilic substitution at halogenated site |

| Oxidation | Hydrogen peroxide | Water or acetic acid | Mild heating | Several hours | To form sulfoxide/sulfone if needed |

| Hydrolysis | Hydrochloric acid | Water | 100°C | 45-55 hours | Ester hydrolysis to free acid |

Data Table: Summary of Preparation Methods

| Method | Raw Materials | Key Reactions | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Cyclization of 3-Dichloroacetone | 3-Dichloroacetone, Ethylene glycol | Cyclization via acid catalysis | 100°C, reflux, 45-55 hours | High yield, straightforward | CN101555205B |

| Sulfur Group Introduction | Cyclobutane intermediate, Propan-2-yl mercaptan | Nucleophilic substitution | Room temp to reflux | Mild conditions, high selectivity | Patent CN101555205B |

| Oxidation & Hydrolysis | Oxidants, Hydrochloric acid | Oxidation, ester hydrolysis | Mild to moderate heat | Efficient conversion to target | Literature synthesis reports |

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The isopropyl sulfanyl (-S-iPr) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent/Conditions | Product(s) Formed | Yield | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | 65–78% | Mild conditions, room temp |

| m-CPBA (meta-chloroperbenzoic acid) | Sulfone derivative | 82–90% | Requires anhydrous conditions |

Mechanism : The reaction proceeds via electrophilic oxidation, where the oxidizing agent abstracts electrons from sulfur, forming a sulfoxide intermediate. Further oxidation yields the sulfone.

Reduction of the Ketone Group

The 3-oxo (ketone) group is reduced to a secondary alcohol using hydride donors:

| Reagent/Conditions | Product(s) Formed | Yield | Selectivity |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 3-Hydroxycyclobutane derivative | 45–60% | Requires polar aprotic solvents |

| Lithium aluminum hydride (LiAlH₄) | 3-Hydroxycyclobutane derivative | 70–85% | Higher reactivity; exothermic |

Mechanism : Hydride transfer occurs at the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Substitution at the Sulfur Atom

Nucleophilic substitution at the sulfur atom enables functional group diversification:

| Reagent | Product(s) Formed | Conditions |

|---|---|---|

| Alkyl halides (R-X) | Thioether derivatives | Base (e.g., K₂CO₃), 60–80°C |

| Amines (R-NH₂) | Sulfonamide derivatives | Catalytic acid, reflux |

Key Insight : The sulfur atom’s nucleophilicity facilitates displacement reactions, particularly with alkyl halides or amines.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation:

| Reaction Type | Reagent/Conditions | Product(s) Formed |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.) | Cyclobutane ester |

| Amidation | SOCl₂ → R-NH₂ | Cyclobutane amide |

Industrial Relevance : These reactions are critical for synthesizing pharmaceutical intermediates .

Scientific Research Applications

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 188.25 g/mol. It typically appears as a building block in organic synthesis and is investigated for potential biological activities. It is also explored as an intermediate in synthesizing pharmaceutical compounds and utilized in developing new materials and chemical processes.

Scientific Research Applications

This compound has diverse applications across various scientific disciplines:

- Chemistry It serves as a building block in organic synthesis.

- Biology It is studied for its potential biological activities.

- Medicine It is explored as an intermediate in the synthesis of pharmaceutical compounds.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Major products formed are sulfoxides and sulfones.

- Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are used, resulting in alcohol derivatives.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Nucleophiles like alkyl halides or amines are commonly used in substitution reactions, leading to various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Molecular Formula | Substituents at Position 1 | Ketone Position | Key Functional Groups |

|---|---|---|---|---|

| 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid | C₈H₁₀O₃S* | Propan-2-ylsulfanyl, carboxylic acid | 3 | Carboxylic acid, ketone, thioether |

| 3-Oxo-1-phenylcyclobutane-1-carboxylic acid | C₁₁H₁₀O₃ | Phenyl, carboxylic acid | 3 | Carboxylic acid, ketone, aromatic ring |

| 3-Oxo-cyclobutanecarboxylic acid | C₅H₆O₃ | Carboxylic acid | 3 | Carboxylic acid, ketone |

| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | Ethoxycarbonyl | 3 | Ester, ketone |

Physicochemical Properties

3-Oxo-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₀O₃):

- 3-Oxo-cyclobutanecarboxylic acid (C₅H₆O₃): Molecular Weight: 114.10 g/mol . XLogP3: -0.8 . Topological Polar Surface Area (TPSA): 54.4 Ų . Hydrogen Bond Donors/Acceptors: 1/3 .

This compound:

- Molecular Weight (estimated): ~186.2 g/mol.

- Predicted LogP (XLogP3): ~1.0 (thioether increases hydrophobicity vs. oxygen analogs but less than aromatic groups).

- TPSA (estimated): ~70 Ų (due to carboxylic acid and ketone).

Biological Activity

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, with the molecular formula and a molecular weight of 188.25 g/mol, is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O3S |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1494424-54-2 |

The compound features a cyclobutane ring with a ketone and carboxylic acid functional group, along with an isopropyl sulfanyl substituent that contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with isopropyl mercaptan under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, including:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the ketone group to an alcohol.

- Substitution : Nucleophilic substitution reactions can occur at the sulfur atom.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions may lead to enzyme inhibition or receptor modulation, which are critical for its potential therapeutic applications.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

- In Vitro Studies : A study conducted on cell lines demonstrated that derivatives of cyclobutane carboxylic acids showed significant inhibition of certain cancer cell lines, suggesting potential anti-cancer properties.

- Toxicological Assessment : Research has indicated low toxicity levels in sub-chronic repeated-dose toxicity studies, which supports the safety profile for further pharmacological exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Oxocyclobutanecarboxylic acid | Lacks isopropyl sulfanyl group | Moderate enzyme inhibition |

| Cyclobutanone derivatives | Varying substituents on cyclobutane ring | Diverse biological activities |

The presence of the isopropyl sulfanyl group in this compound distinguishes it from other derivatives, potentially enhancing its biological interactions and therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid?

- Methodological Answer : A plausible route involves adapting established protocols for 3-oxocyclobutanecarboxylic acid derivatives. For example, Pigou and Schiesser (1988) synthesized 3-oxo-cyclobutanecarboxylic acid via cyclization reactions using acidic catalysts like BF₃·Et₂O . To introduce the isopropylthio group, a nucleophilic substitution or thiol-ene reaction could be employed. Key steps include:

Cyclobutane ring formation under controlled temperature to minimize strain-induced side reactions.

Functionalization at the 1-position via alkylation with isopropylthiol in the presence of a base (e.g., NaH).

Purification via recrystallization or column chromatography to isolate the product.

Intermediate characterization (e.g., FTIR for ketone and thioether groups) is critical to confirm regioselectivity .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer :

- 1H NMR Spectroscopy : Compare experimental spectra with computational predictions (e.g., DFT) to confirm substituent positions and ring conformation. For example, in a related cyclobutane-carboxylic acid derivative, 1H NMR confirmed the absence of tautomeric forms and matched expected splitting patterns .

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥99% purity. Adjust mobile phase pH to enhance carboxylic acid retention .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₂O₃S) and detects trace impurities.

Q. What safety precautions are advised given limited toxicological data?

- Methodological Answer : While specific toxicity data for this compound is unavailable , general precautions for cyclobutane derivatives include:

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For skin contact, wash immediately with soap and water .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents due to potential thioether reactivity.

Advanced Research Questions

Q. How does the isopropylthio group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The electron-donating thioether group may stabilize the cyclobutane ring via hyperconjugation, reducing ring strain .

- Experimental Reactivity : Test Diels-Alder reactivity with dienes (e.g., anthracene). Compare reaction rates with non-thioether analogs to assess electronic effects. Cyclobutenones are known to act as dienophiles under mild conditions .

- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor conjugation changes in the presence of electron-deficient dienophiles.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments to detect dynamic processes (e.g., ring puckering or thioether rotation). For instance, coalescence temperatures can reveal energy barriers for conformational changes.

- X-ray Crystallography : Resolve ambiguities in substituent positioning. A related spirocyclic compound was structurally confirmed via single-crystal X-ray diffraction .

- Cross-Validation : Compare data with synthesized analogs (e.g., replacing the thioether with an ether group) to isolate spectral contributions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Optimized Catalysis : Screen catalysts (e.g., Lewis acids) for cyclization steps. BF₃·Et₂O has been effective for cyclobutanone formation but may require solvent optimization (e.g., switching from THF to DCM) to reduce side reactions .

- Flow Chemistry : Implement continuous flow systems to enhance heat transfer and reduce decomposition during exothermic steps.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.